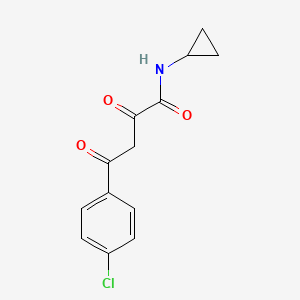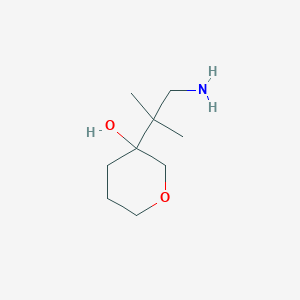![molecular formula C17H20N2O2S2 B2923159 2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide CAS No. 1210897-93-0](/img/structure/B2923159.png)
2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactionsFor instance, the thiophene ring can be introduced via a Pd-catalyzed coupling reaction, such as the Sonogashira coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a thiophene ring, and an oxane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-22-16-13(4-2-8-18-16)15(20)19-12-17(6-9-21-10-7-17)14-5-3-11-23-14/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKGZQBLRVGCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2923079.png)


![3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2923083.png)
![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)
![Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2923090.png)
![3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea](/img/structure/B2923093.png)

![1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2923095.png)



